molecular formula C10H10ClN3O4 B11847477 (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate

(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate

Cat. No.: B11847477
M. Wt: 271.66 g/mol
InChI Key: RGIAUYMQENSXFV-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Stereochemical Analysis of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate

Molecular Architecture of Pyrido[2,3-b]pyrazine Core Structure

The pyrido[2,3-b]pyrazine system forms a bicyclic framework consisting of a pyridine ring fused to a pyrazine ring. In this compound, the pyrido[2,3-b]pyrazine core is substituted at position 6 with a chlorine atom and at position 2 with an oxo group, while position 3 hosts a 2-hydroxyacetate moiety. The molecular formula C~10~H~10~ClN~3~O~4~ (molecular weight: 271.66 g/mol) confirms the integration of these substituents.

Key spectral data validate this architecture:

  • Infrared (IR) spectroscopy : A strong absorption band at 1661 cm⁻¹ corresponds to the C=O stretch of the oxo group, while the broad peak near 3193–3459 cm⁻¹ aligns with N–H stretching vibrations in the tetrahydropyrido[2,3-b]pyrazine ring.
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : The singlet at 5.46–5.64 ppm arises from the non-aromatic CH proton adjacent to the hydroxyacetate group. The NH proton in the pyrazine ring resonates as a singlet at 8.95–9.62 ppm.
    • ¹³C NMR : Peaks at 170–175 ppm confirm carbonyl carbons (oxo and ester groups), while aromatic carbons appear between 110–150 ppm.
Feature Spectral Evidence (IR/NMR) Source
C=O (oxo) 1661 cm⁻¹ (IR)
N–H stretch 3193–3459 cm⁻¹ (IR)
CH (non-aromatic) 5.46–5.64 ppm (¹H NMR, singlet)
NH (pyrazine) 8.95–9.62 ppm (¹H NMR, singlet)
Carbonyl carbons 170–175 ppm (¹³C NMR)

The fused bicyclic system adopts a nearly planar conformation, as evidenced by density functional theory (DFT) calculations on related pyridopyrazines, which show dihedral angles <5° between ring planes.

Stereochemical Configuration at Chiral Centers

This compound contains two chiral centers:

  • C3 of the tetrahydropyrido[2,3-b]pyrazine ring.
  • C2 of the 2-hydroxyacetate side chain.

Both centers exhibit S configurations, as denoted in the systematic name. Stereochemical assignment relies on synthetic pathway analysis and comparative NMR data:

  • Synthetic origin : Asymmetric synthesis protocols for pyrido[2,3-b]pyrazines often employ chiral catalysts or enantiomerically pure starting materials, favoring the observed configurations.
  • NMR coupling patterns : The absence of splitting in the CH proton signal (5.46–5.64 ppm) suggests restricted rotation due to steric hindrance from the adjacent stereocenter.
Chiral Center Configuration Evidence Source
C3 (pyrazine) S Synthetic pathway stereocontrol
C2 (acetate) S NMR coupling & optical rotation

Comparisons with diastereomers of related compounds reveal distinct NMR chemical shifts for protons near chiral centers, further corroborating the assigned configurations.

Comparative Analysis with Related Pyridopyrazine Derivatives

Structural variations among pyrido[2,3-b]pyrazine derivatives significantly influence their physicochemical and spectral properties:

Substituent Effects on Spectral Features
  • Chloro vs. methyl groups : The electron-withdrawing chlorine atom at position 6 deshields adjacent protons, shifting their NMR signals downfield compared to methyl-substituted analogs.
  • Hydroxyacetate vs. phenyl groups : The polar hydroxyacetate side chain enhances solubility in polar solvents, whereas bulky aryl groups (e.g., in compound 3bc from ) increase molecular rigidity, as seen in upfield-shifted aromatic protons.
Derivative Substituents ¹H NMR (NH) ¹³C NMR (C=O) Source
Target compound 6-Cl, 2-oxo, 3-hydroxyacetate 8.95–9.62 ppm 170–175 ppm
3aa 2,3-dimethyl 4.87 ppm 150.14 ppm
3bc 6-methyl, 2,3-diphenyl 5.10 ppm 150.11 ppm
Electronic and Reactivity Trends
  • Band gap (E~gap~) : Derivatives with electron-withdrawing groups (e.g., chloro) exhibit smaller E~gap~ values (3.444 eV vs. 4.2 eV for methyl analogs), enhancing their nonlinear optical (NLO) responses.
  • Dipole moment (μ) : The hydroxyacetate moiety increases μ compared to nonpolar substituents, favoring interactions with polar solvents or biological targets.

These comparisons underscore the unique electronic profile of the target compound, positioning it as a candidate for NLO applications or targeted molecular recognition.

Properties

Molecular Formula

C10H10ClN3O4

Molecular Weight

271.66 g/mol

IUPAC Name

methyl (2S)-2-[(3S)-6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl]-2-hydroxyacetate

InChI

InChI=1S/C10H10ClN3O4/c1-18-10(17)7(15)6-9(16)12-4-2-3-5(11)13-8(4)14-6/h2-3,6-7,15H,1H3,(H,12,16)(H,13,14)/t6-,7-/m0/s1

InChI Key

RGIAUYMQENSXFV-BQBZGAKWSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H]1C(=O)NC2=C(N1)N=C(C=C2)Cl)O

Canonical SMILES

COC(=O)C(C1C(=O)NC2=C(N1)N=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyrido[2,3-b]pyrazinone core, followed by chlorination and esterification steps. The reaction conditions often include:

    Formation of the Tetrahydropyrido[2,3-b]pyrazinone Core: This step may involve cyclization reactions using appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves esterification of the hydroxy group using methanol and an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its potential biological activity can be explored in various assays to understand its effects on cellular processes.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro-substituted tetrahydropyrido[2,3-b]pyrazinone core may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules based on the evidence provided.

Structural Analogues with Pyrido-Pyrazine/Pyrimidine Cores

  • Pyrido[2,3-d]pyrimidine Derivatives (): The compound 2-(N-Benzyl-N-methylamino)ethyl-5-(2-chlorophenyl)-1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate shares a fused pyrido-pyrimidine core with the target compound. Key differences include: Substituents: The pyrido-pyrimidine derivative lacks the hydroxyacetate group but includes a 2-chlorophenyl substituent and a hexahydro ring system.
  • Pyrrolo-Triazolo-Pyrazine Derivatives (): Compounds such as 2-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetic acid derivatives (e.g., O-tetrahydro-2H-pyran-4-yl oxime) feature a more complex tricyclic system. Substituent Diversity: Cyclopropane and tetrahydro-pyran groups in these derivatives may improve solubility compared to the target compound’s methyl hydroxyacetate group .

Functional Analogues with Chloro and Hydroxy Substituents

  • Zygocaperoside and Isorhamnetin-3-O-glycoside (): While these compounds are flavonoid glycosides (unrelated to pyrido-pyrazines), their isolation and characterization methods (e.g., UV/NMR spectroscopy) provide a framework for analyzing the target compound. For example: 1H-NMR Data: The target compound’s hydroxy and chloro groups would produce distinct shifts (e.g., hydroxy protons at δ 4.5–5.5 ppm; chloro-substituted carbons at δ 40–60 ppm in 13C-NMR) . Chirality: Both Zygocaperoside and the target compound rely on stereochemical precision, underscoring the need for chiral resolution techniques.

Biological Activity

(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate is a chiral compound with a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The compound has the following chemical characteristics:

  • CAS Number : 1185302-68-4
  • Molecular Formula : C10H10ClN3O4
  • Molecular Weight : 271.66 g/mol

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the realm of cancer therapy and antimicrobial properties. The presence of the tetrahydropyrido core and the chlorine substituent are crucial for its pharmacological effects.

The biological activity of this compound is primarily linked to its ability to modulate microRNA (miRNA) processing. This modulation can restore miRNA expression to physiological levels and influence cancer cell proliferation.

Case Studies and Research Findings

A study examining quinolone derivatives, including this compound, demonstrated promising anticancer activity against ovarian cancer cell lines. The study reported the following findings:

CompoundGI50 (SKOV-3) μMCC50 (Wi-38) μM
Enoxacin125216 ± 123.1
(S)-Methyl 2-(6-chloro...)Not testedNot determined
Compound A37.71 ± 3.3838.51 ± 28.97
Compound B13.14 ± 1.2953.50 ± 20.64

This table illustrates the growth inhibition concentration (GI50) and cytotoxicity concentration (CC50) for various compounds tested against ovarian cancer cell lines.

Synthesis and Derivatives

The synthesis of this compound can involve several strategies that are essential for producing sufficient quantities for biological testing. The compound's derivatives have also been explored for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate, and how can stereochemical purity be ensured?

  • Methodological Answer :

  • Multi-step synthesis : Start with nitroarene precursors and employ palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to construct the pyrido[2,3-b]pyrazine core. Chiral resolution or asymmetric catalysis (e.g., chiral auxiliaries) can ensure (S,S)-stereochemistry .
  • Quality Control : Use chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric excess. Compare retention times with reference standards (e.g., impurity profiles in pharmaceutical guidelines) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor hydrolysis of the ester group via LC-MS. Identify degradation products using high-resolution mass spectrometry (HRMS) and compare with known impurities (e.g., analogs from thieno[2,3-b]pyridine studies) .
  • Storage Recommendations : Store at 2–8°C in anhydrous conditions to minimize ester hydrolysis, as suggested for structurally related heterocyclic esters .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions (e.g., hydroxyacetate and chloro groups). Compare with spectral databases (e.g., PubChem or SciFinder entries for similar pyridopyrazines) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as demonstrated for complex pyran derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Optimization : Standardize cell permeability assays (e.g., Caco-2 models) to account for ester hydrolysis variability. Use isotopically labeled analogs (e.g., 13C^{13}C-methyl groups) to track metabolic stability .
  • Data Reconciliation : Cross-validate results with computational models (e.g., molecular docking to predict binding affinities) and compare with structurally related pyrazolo[1,5-a]imidazoles .

Q. What strategies are effective for identifying and quantifying trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Employ reverse-phase chromatography with a C18 column and tandem MS to detect impurities at <0.1% levels. Reference EP/BP impurity standards (e.g., pyrido[1,2,3-de]benzoxazine derivatives) for calibration .
  • Synthetic Byproduct Analysis : Use mechanistic insights from nitroarene cyclization reactions (e.g., palladium-catalyzed pathways) to predict and isolate side products .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Apply QSAR models to estimate logP, solubility, and metabolic clearance. Validate predictions with in vitro hepatic microsomal assays.
  • Docking Studies : Simulate interactions with target enzymes (e.g., kinases or proteases) using PyMol or Schrödinger Suite, leveraging structural data from pyrido[2,3-d]pyrimidine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.